4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions . For instance, the condensation of 1,3-diketones with arylhydrazines in the presence of a catalyst like Nano-ZnO can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods often utilize eco-friendly and cost-effective catalysts such as Amberlyst-70. This resinous, nontoxic, and thermally stable catalyst simplifies the reaction workup and offers valuable attributes for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl-4-phenyl-1H-pyrazole-3-carboxylic acid
- 1-tert-Butyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- 1-tert-Butyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl and phenyl groups at specific positions on the pyrazole ring can enhance its stability and interaction with molecular targets .
Properties
CAS No. |
825619-54-3 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-tert-butyl-2-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)11-9-15-16(12(11)13(17)18)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) |
InChI Key |
VOLYJCFUOHBYRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N(N=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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